SU11274

Vue d'ensemble

Description

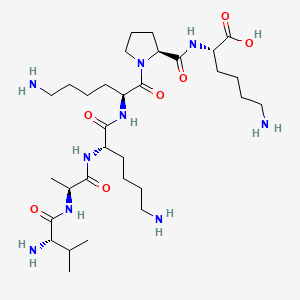

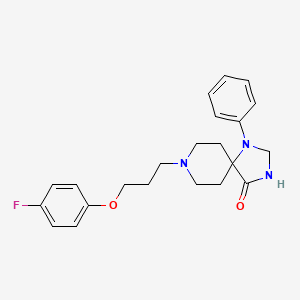

SU11274 est un inhibiteur puissant et sélectif de la kinase Met, qui est une tyrosine kinase réceptrice impliquée dans divers processus cellulaires, y compris la prolifération, la survie et la motilité. La kinase Met est activée par le facteur de croissance des hépatocytes, et sa dysrégulation est associée à plusieurs types de cancer, ce qui en fait une cible importante pour la thérapie anticancéreuse .

Mécanisme D'action

Target of Action

SU11274, also known as “Met Kinase Inhibitor”, primarily targets the c-Met receptor tyrosine kinase . The c-Met receptor is a key player in various physiological processes and has been associated with tumorigenesis . It is expressed in a number of solid tumors and can be activated by its ligand, hepatocyte growth factor (HGF) .

Mode of Action

This compound is an ATP-competitive inhibitor of the c-Met kinase . It shows high selectivity towards Met kinase versus other kinases such as PDGFR, EGFR, CDK2, and Src . This compound can inhibit the autophosphorylation of Met at kinase tyrosines 1234/1235 in cells expressing drug-sensitive or drug-resistant MET mutants .

Analyse Biochimique

Biochemical Properties

SU11274 plays a significant role in biochemical reactions. It interacts with the c-Met receptor, a receptor tyrosine kinase . The c-Met receptor is a receptor for hepatocyte growth factor/scatter factor (HGF), a cytokine controlling pro-migratory, anti-apoptotic, and mitogenic signals .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by suppressing the phosphorylation of the c-Met receptor . This suppression affects cell survival and proliferation, and it can induce G1-phase arrest .

Molecular Mechanism

The molecular mechanism of action of this compound involves inhibiting the catalytic activity of the c-Met kinase . This inhibition suppresses the activation of c-Met, which in turn affects the survival and proliferation of cells .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to increase the tumorigenic potential of cells . This increase is associated with a higher ATP content and lactate release, indicative of increased glycolysis .

Dosage Effects in Animal Models

In animal models, this compound has been shown to restrain the growth of xenograft tumors . This effect is apparent even at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate glycolysis . It interacts with enzymes involved in this pathway, leading to increased ATP content and lactate release .

Transport and Distribution

Its ability to inhibit the c-Met receptor suggests that it may interact with transporters or binding proteins associated with this receptor .

Subcellular Localization

Given its role as a Met kinase inhibitor, it is likely that it localizes to areas of the cell where the c-Met receptor is present .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

SU11274 peut être synthétisé par un processus en plusieurs étapes impliquant la formation d'intermédiaires clés et leur couplage ultérieur. La voie de synthèse implique généralement les étapes suivantes :

- Formation du cycle pyrrole.

- Introduction du groupe sulfonamide.

- Couplage avec le dérivé indole.

- Modifications finales pour obtenir le composé souhaité.

Les conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de conditions de température et de pression spécifiques pour garantir un rendement et une pureté élevés .

Méthodes de Production Industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais est optimisée pour une production à grande échelle. Cela inclut l'utilisation de réacteurs automatisés, de systèmes à flux continu et de mesures strictes de contrôle de la qualité pour assurer la cohérence et l'évolutivité .

Analyse Des Réactions Chimiques

Types de Réactions

SU11274 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et Conditions Courants

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools .

Applications de la Recherche Scientifique

This compound a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition des kinases et les voies de transduction du signal.

Biologie : Utilisé pour étudier le rôle de la kinase Met dans les processus cellulaires et les états pathologiques.

Médecine : Exploré comme agent thérapeutique potentiel pour traiter les cancers avec une activité dysrégulée de la kinase Met.

Industrie : Utilisé dans le développement d'essais diagnostiques et de plateformes de criblage pour la découverte de médicaments.

Mécanisme d'Action

This compound exerce ses effets en inhibant sélectivement la kinase Met. Il se lie au site de liaison de l'ATP de la kinase, empêchant son activation et la phosphorylation ultérieure des molécules de signalisation en aval. Cette inhibition perturbe les voies de signalisation impliquées dans la prolifération cellulaire, la survie et la motilité, entraînant une réduction de la croissance tumorale et des métastases .

Applications De Recherche Scientifique

SU11274 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

Biology: Used to investigate the role of Met kinase in cellular processes and disease states.

Medicine: Explored as a potential therapeutic agent for treating cancers with dysregulated Met kinase activity.

Industry: Used in the development of diagnostic assays and screening platforms for drug discovery.

Comparaison Avec Des Composés Similaires

Composés Similaires

PHA-665752 : Un autre inhibiteur sélectif de la kinase Met avec une puissance similaire.

Crizotinib : Un inhibiteur de kinase multicible qui cible également la kinase Met.

Foretinib : Un inhibiteur double de Met et du récepteur du facteur de croissance endothélial vasculaire.

Unicité de SU11274

This compound est unique en raison de sa forte sélectivité pour la kinase Met par rapport aux autres tyrosine kinases réceptrices, telles que le récepteur du facteur de croissance épidermique et le récepteur du facteur de croissance dérivé des plaquettes. Cette sélectivité réduit les effets hors cible et améliore son potentiel thérapeutique .

Propriétés

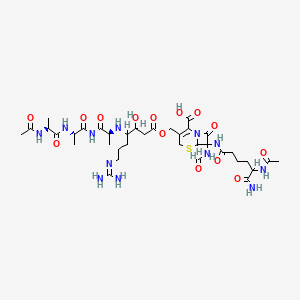

IUPAC Name |

(3Z)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30ClN5O4S/c1-17-25(30-18(2)26(17)28(36)34-12-10-32(3)11-13-34)16-23-22-15-21(8-9-24(22)31-27(23)35)39(37,38)33(4)20-7-5-6-19(29)14-20/h5-9,14-16,30H,10-13H2,1-4H3,(H,31,35)/b23-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYJSJDOHRDAMT-KQWNVCNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30ClN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429552 | |

| Record name | SU11274 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658084-23-2 | |

| Record name | 658084-23-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SU11274 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SU 11274 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

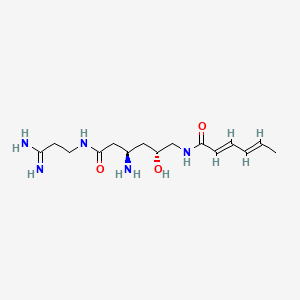

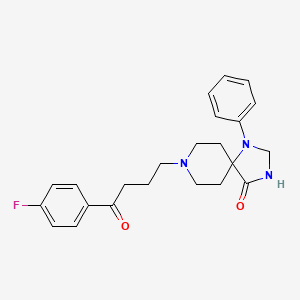

![(Z)-7-[(1S,2S,3S,4R)-3-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1681083.png)

![7-[(5-acetamido-5-carboxypentanoyl)amino]-3-[[4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-1-oxopropan-2-yl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1681085.png)